4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide
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Overview
Description
This compound is an imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . In one synthesis process, N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst gave 4-(1H-imidazol-1-yl) benzaldehyde which on treatment with substituted acetophenones yielded corresponding chalcones .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Each chalcone on further reaction with guanidine hydrochloride resulted in title compounds . Pyrimidines thus synthesized were subjected to biological studies .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is also known as 1, 3-diazole .Scientific Research Applications
Phosphodiesterase 1 Inhibitors for Neurodegenerative and Neuropsychiatric Diseases
Research into polycyclic compounds such as 3-aminopyrazolo[3,4-d]pyrimidinones, which include structural motifs similar to the compound of interest, has led to the discovery of potent inhibitors for phosphodiesterase 1 (PDE1). These inhibitors, including a clinical candidate named ITI-214, exhibit picomolar inhibitory potency and demonstrate significant selectivity against other PDE families. Their effectiveness in vivo suggests potential applications in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, movement disorders, and various central nervous system disorders (Peng Li et al., 2016).
Antiviral Activities of Pyrazolo[3,4-d]pyrimidine Analogues
The synthesis and evaluation of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues, inspired by the structural framework of sangivamycin and toyocamycin, have revealed notable antiviral activities. These compounds exhibit potent effects against human cytomegalovirus and herpes simplex virus type 1, highlighting the potential of such molecular architectures in developing new antiviral therapies (N. Saxena et al., 1990).
Insecticidal Agents Against Spodoptera littoralis
A novel series of biologically active heterocyclic compounds incorporating sulfonamide-bearing thiazole moieties have been synthesized and tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds, which include pyrazolo[1,5-a]pyrimidine derivatives among others, demonstrate potent toxic effects, indicating the utility of such chemical frameworks in the development of new pesticides (Nanees N. Soliman et al., 2020).
Antitumor and Antimicrobial Activities of Pyrazoles
The synthesis of novel N-arylpyrazole-containing enaminones and their derivatives has shown promising antitumor and antimicrobial activities. These compounds, through various synthetic routes, yield substituted pyrazoles that include pyrazolo[1,5-a]pyrimidine derivatives. Their cytotoxic effects against human breast and liver carcinoma cell lines, as well as their antimicrobial properties, underline the potential of such compounds in medicinal chemistry (S. Riyadh, 2011).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-16-11-20-24-12-18(14-27(20)25-16)3-2-8-23-21(28)19-6-4-17(5-7-19)13-26-10-9-22-15-26/h4-7,9-12,14-15H,2-3,8,13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHJTMJKDIRPHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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